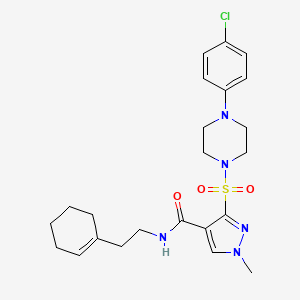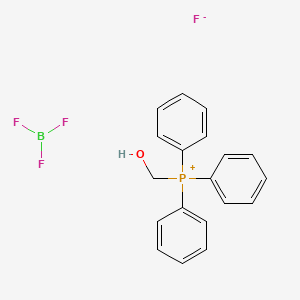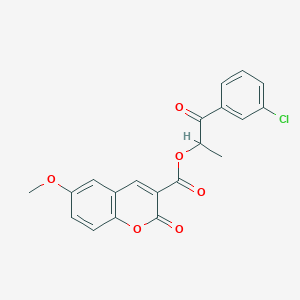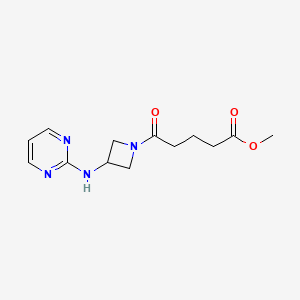![molecular formula C14H20ClNO B2830304 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide CAS No. 790270-88-1](/img/structure/B2830304.png)
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The exact mass is 253.123337 Da .Applications De Recherche Scientifique
Environmental and Health Impact Studies
Research has delved into the effects of certain chemicals and their metabolites, similar in structure to 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide, on environmental and human health. For instance:
Maternal Serum Levels and Developmental Risks : A study by Longnecker et al. (2002) highlighted the relationship between maternal serum levels of certain chemicals and the risk of cryptorchidism, hypospadias, and polythelia among male offspring. This research underscores the potential reproductive and developmental risks associated with environmental contaminants, which may share similarities with the chemical properties of this compound (Longnecker et al., 2002).
Exposure and Soft Tissue Sarcoma : Smith et al. (1984) investigated the link between exposure to phenoxyherbicides and chlorophenols, chemicals structurally related to this compound, and the risk of soft tissue sarcoma. This study provides insights into the potential health risks associated with chemical exposure (Smith et al., 1984).
Pregnancy Duration and Phthalate Exposure : Latini et al. (2003) explored the association between prenatal exposure to di-(2-ethylhexyl)phthalate (DEHP) and the duration of human pregnancy. This research is significant in understanding the impact of certain chemical exposures during critical developmental periods (Latini et al., 2003).
Chemical Safety and Toxicology
Understanding the safety and toxicological profile of chemicals akin to this compound is crucial. Studies such as the following contribute to this knowledge base:
- Fatal Overdose and Toxicologic Studies : Osterloh et al. (1983) reported on a fatal overdose involving chemicals related to this compound, providing valuable information on the toxicology and potential risks associated with these substances (Osterloh et al., 1983).
Analyzing Chemical Presence in Human Tissues
Research also focuses on the detection and implications of chemical presence in human tissues, which can be linked to broader discussions about environmental contaminants and their human health implications:
- Detection in Adipose Tissue : Lopez-Espinosa et al. (2009) investigated the presence of alkylphenols, chemicals structurally related to this compound, in the adipose tissue of women. This research highlights the pervasive nature of environmental contaminants and their potential health implications (Lopez-Espinosa et al., 2009).
Occupational Health and Safety
Occupational exposure to chemicals similar to this compound is a significant concern, and research in this area helps inform safety guidelines and protective measures:
- Contact Dermatitis in Hairdressing : Assier-Bonnet and Revuz (1999) discussed the occurrence of contact dermatitis in the hairdressing industry due to exposure to certain biocides, shedding light on occupational health risks related to chemical exposure (Assier-Bonnet & Revuz, 1999).
Mécanisme D'action
Target of Action
It is synthesized from 1-chloro-(4-isobutylphenyl)ethane , which is used to synthesize Ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
The compound is related to ibuprofen, which works by inhibiting the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
By inhibiting cyclooxygenase enzymes, the compound could potentially reduce the production of prostaglandins, thereby affecting this pathway .
Pharmacokinetics
Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Ibuprofen’s action results in the reduction of inflammation and pain by decreasing the production of prostaglandins .
Propriétés
IUPAC Name |
2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYXNBRCJSCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)

![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)



![Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2830238.png)

![5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)

